molecular formula C12H20N2 B183661 N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine CAS No. 65875-43-6

N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine

Cat. No. B183661
CAS RN: 65875-43-6
M. Wt: 192.3 g/mol
InChI Key: HOBWUMPLORYSJV-UHFFFAOYSA-N
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Description

“N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a dimethylamino group (a nitrogen atom bonded to two methyl groups), and an ethyl group (a two-carbon chain). The presence of the nitrogen atom suggests that this compound is a type of amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its bonds. The presence of the nitrogen atom suggests that it could engage in hydrogen bonding, which could influence its structure and properties .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with acids, electrophiles, or other reagents depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atom could allow it to form hydrogen bonds, which could affect its solubility in water and other solvents .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBWUMPLORYSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398736
Record name N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine

CAS RN

65875-43-6
Record name N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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